4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline is a complex organic compound with a unique structure that includes a quinoline ring system and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the sulfonylated quinoline with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The quinoline ring may intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline ring, are known for their antimalarial properties.
Sulfonamides: Compounds such as sulfanilamide, which contain the sulfonyl group, are widely used as antibiotics.
Uniqueness
4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline is unique due to its combined structural features of both the quinoline ring and the sulfonyl group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5450-34-0 |
---|---|
Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline |
InChI |
InChI=1S/C15H22N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h7-10,12,15H,1-6,11,16H2/t12-,15+/m1/s1 |
InChI Key |
CNNJJLAMRJRKBE-DOMZBBRYSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCCN2S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.